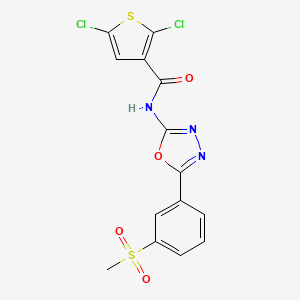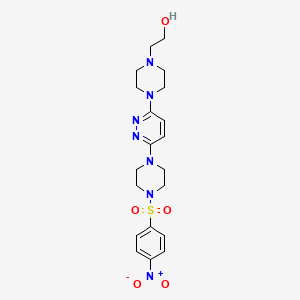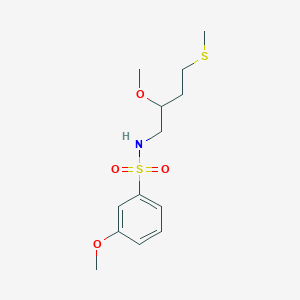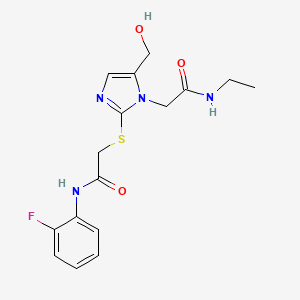![molecular formula C20H16N2O4 B2702420 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2097939-46-1](/img/structure/B2702420.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H16N2O4 and its molecular weight is 348.358. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, such as those involving furanones and acrylamides, reveals the potential for creating novel spiro compounds through addition and cyclization reactions. For instance, furanones react with methyl acrylate and dimethyl acetylenedicarboxylate to afford spiro compounds and addition products, showcasing the compound's role in synthesizing complex molecular structures (Huang & Wamhoff, 1984).
Polymerization and Material Science
The controlled radical polymerization of acrylamide derivatives, including those with amino acid moieties, highlights the application of similar compounds in creating polymers with specific properties. Homopolymers synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization demonstrate controlled molecular weight and polydispersity, underscoring the significance in material science and engineering (Mori, Sutoh, & Endo, 2005).
Molecular Recognition and Imprinting
The development of molecularly imprinted polymers (MIPs) using acrylamide derivatives capable of forming multiple hydrogen bonds mimics the interaction between nucleotide bases. This approach allows for specific molecular recognition, illustrating the compound's potential in creating selective sensors or separation materials (Yano et al., 1998).
Catalysis and Synthetic Applications
The Co(III)-catalyzed annulation of benzamides and acrylamides for synthesizing isoquinolinones and pyridinones demonstrates the catalytic potential of related compounds. Such reactions offer pathways to synthesize complex organic molecules efficiently, indicating applications in pharmaceutical synthesis and organic chemistry (Li et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(6-3-14-2-5-18-19(9-14)26-13-25-18)22-11-15-1-4-17(21-10-15)16-7-8-24-12-16/h1-10,12H,11,13H2,(H,22,23)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHBFPWZGCAEZ-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)



![1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2702348.png)
![4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide](/img/structure/B2702350.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2702354.png)
![3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B2702355.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2702358.png)
